

Application Notes and Protocols: Seahorse XF Assay with CCI-006 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule **CCI-006** has been identified as a novel inhibitor of mitochondrial respiration, demonstrating selective cytotoxicity against a subset of MLL-rearranged (MLL-r) and CALM-AF10 translocated leukemia cells.[1] This compound induces mitochondrial and metabolic stress, leading to the activation of the unfolded protein response and ultimately apoptosis in sensitive cancer cell lines.[2] The Agilent Seahorse XF Analyzer is a powerful tool to investigate the metabolic effects of compounds like **CCI-006** in real-time. By measuring the two major energy-producing pathways, mitochondrial respiration and glycolysis, researchers can gain critical insights into the mechanism of action of novel therapeutics.

This document provides detailed protocols for utilizing the Seahorse XF Analyzer to assess the metabolic phenotype of cells treated with **CCI-006**, along with illustrative data and visualizations of the key signaling pathways involved.

Key Metabolic Parameters Measured by Seahorse XF Analyzers

- Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration.
- Extracellular Acidification Rate (ECAR): An indicator of glycolysis.[3]



Data Presentation

Note: The following tables present illustrative data based on the known mechanism of **CCI-006** as a mitochondrial respiration inhibitor. Specific values will vary depending on the cell type, experimental conditions, and **CCI-006** concentration used.

Table 1: Effect of CCI-006 on Basal Metabolic Rates

Treatment Group	Basal OCR (pmol/min)	Basal ECAR (mpH/min)	OCR/ECAR Ratio
Vehicle Control	150 ± 10	80 ± 5	1.88
CCI-006 (10 μM)	75 ± 8	95 ± 7	0.79

Table 2: Seahorse XF Cell Mito Stress Test Parameters with CCI-006 Treatment

Parameter	Vehicle Control (pmol/min)	CCI-006 (10 µM) (pmol/min)	Expected % Change
Basal Respiration	150 ± 10	75 ± 8	↓ 50%
ATP Production	100 ± 7	40 ± 5	↓ 60%
Proton Leak	50 ± 5	35 ± 4	↓ 30%
Maximal Respiration	300 ± 20	100 ± 12	↓ 67%
Spare Respiratory Capacity	150 ± 15	25 ± 6	↓ 83%
Non-Mitochondrial Oxygen Consumption	20 ± 3	20 ± 3	No Change

Table 3: Seahorse XF Glycolysis Stress Test Parameters with CCI-006 Treatment



Parameter	Vehicle Control (mpH/min)	CCI-006 (10 µM) (mpH/min)	Expected % Change
Glycolysis	80 ± 5	95 ± 7	↑ 19%
Glycolytic Capacity	120 ± 8	140 ± 10	17%
Glycolytic Reserve	40 ± 6	45 ± 5	↑ 13%
Non-Glycolytic Acidification	15 ± 2	15 ± 2	No Change

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial respiratory chain modulators.

Materials:

- Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
- Seahorse XF Cell Culture Microplates (Agilent Technologies)
- Seahorse XF Calibrant (Agilent Technologies)
- XF Cell Mito Stress Test Kit (Agilent Technologies), containing:
 - Oligomycin
 - Carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone (FCCP)
 - Rotenone/Antimycin A
- CCI-006 (user-supplied)
- Seahorse XF Base Medium (or other appropriate assay medium)
- Supplements (e.g., glucose, pyruvate, glutamine)



· Cells of interest

Procedure:

- Cell Seeding:
 - Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
 Allow cells to adhere and grow overnight in a humidified 37°C CO2 incubator.
 - For suspension cells, coat the plate with an appropriate attachment factor (e.g., Cell-Tak).
- Sensor Cartridge Hydration:
 - The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 μL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.
- CCI-006 Treatment:
 - On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing either vehicle or the desired concentration of CCI-006.
 - Incubate the cell plate in a non-CO2 37°C incubator for at least 1 hour prior to the assay.
- Prepare Inhibitor Plate:
 - Prepare the mitochondrial modulators from the Mito Stress Test Kit in Seahorse XF assay medium at the desired final concentrations.
 - Load the compounds into the appropriate ports of the hydrated sensor cartridge:
 - Port A: Oligomycin
 - Port B: FCCP
 - Port C: Rotenone/Antimycin A
 - Port D: Can be used for an additional compound if needed.



- Run the Assay:
 - Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
 - Replace the calibrant plate with the cell culture plate and initiate the assay.
 - The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.
- Data Analysis:
 - After the run, normalize the data to cell number or protein concentration.
 - Use the Seahorse Wave software to calculate the key parameters of mitochondrial function.

Protocol 2: Seahorse XF Glycolysis Stress Test

This assay measures key parameters of glycolytic function by the sequential injection of glucose, oligomycin, and 2-deoxy-D-glucose (2-DG).

Materials:

- Same as Protocol 1, but with the XF Glycolysis Stress Test Kit (Agilent Technologies), containing:
 - Glucose
 - Oligomycin
 - 2-Deoxy-D-glucose (2-DG)

Procedure:

- Cell Seeding and Cartridge Hydration:
 - Follow steps 1 and 2 from Protocol 1.
- CCI-006 Treatment:



- On the day of the assay, replace the culture medium with glucose-free Seahorse XF assay medium containing either vehicle or the desired concentration of CCI-006.
- Incubate the cell plate in a non-CO2 37°C incubator for at least 1 hour.
- Prepare Inhibitor Plate:
 - Prepare the glycolytic modulators from the Glycolysis Stress Test Kit in the glucose-free assay medium.
 - Load the compounds into the appropriate ports of the hydrated sensor cartridge:
 - Port A: Glucose
 - Port B: Oligomycin
 - Port C: 2-DG
 - Port D: Can be used for an additional compound if needed.
- Run the Assay:
 - Follow step 5 from Protocol 1. The instrument will measure basal ECAR and OCR, then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.
- Data Analysis:
 - Follow step 6 from Protocol 1, using the Seahorse Wave software to calculate the key parameters of glycolytic function.

Visualizations

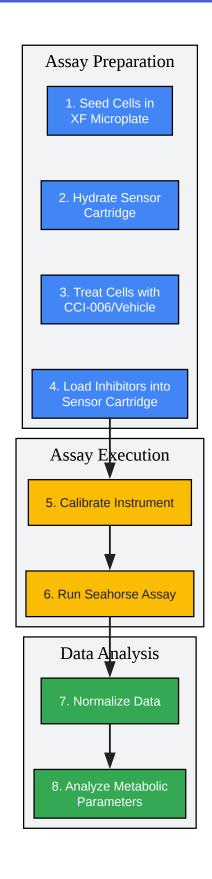




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Caption: CCI-006 Signaling Pathway.





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Caption: Seahorse XF Assay Workflow.



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